1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
Description
This compound features a chromen-4-one core (7-methoxy-4-oxo-4H-chromen-3-yl) linked via an ether-oxygen to a benzoyl group, which is conjugated to a piperidine-4-carboxamide scaffold. Its structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by chromenone derivatives .
Properties
IUPAC Name |
1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYAEXPAAYXEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Methoxylation: The chromen-4-one core is then methoxylated at the 7-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Benzoylation: The methoxylated chromen-4-one is then reacted with 4-hydroxybenzoyl chloride to introduce the benzoyl group.
Piperidine Carboxamide Formation: Finally, the benzoylated chromen-4-one is coupled with piperidine-4-carboxamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group or the piperidine ring, leading to the formation of corresponding oxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core or the benzoyl group, potentially forming alcohols or amines.
Substitution: The benzoyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural Analogues in the Piperidine-Benzamide Family
Several piperidine-benzamide derivatives share structural motifs with the target compound but differ in substituents and functional groups:
Key Observations :
- The target compound’s chromenone-ether-benzoyl-piperidine architecture distinguishes it from simpler benzamide derivatives (e.g., 8a, 8c). Its methoxy group may enhance solubility compared to halogenated analogs like 14a .
- Compound 4h () shares a chromenone-carboxamide-piperidine backbone but lacks the benzoyl bridge, resulting in reduced conformational flexibility .
Chromenone-Based Derivatives
Chromenone-containing compounds exhibit diverse bioactivity, modulated by substituent positioning:
Key Observations :
- 4h ’s direct chromene-2-carboxamide linkage simplifies synthesis (78% yield) but limits opportunities for modular substitutions compared to the target compound’s benzoyl spacer .
Biological Activity
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide, also known as compound CAS 952000-26-9, is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties. This article aims to synthesize available research findings regarding the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is C23H18N2O5, with a molecular weight of 402.4 g/mol. The compound features a piperidine ring linked to a chromenone moiety through an ether linkage, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O5 |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 952000-26-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and microbial growth. The presence of the methoxy group at the 7-position of the chromenone ring enhances its lipophilicity and facilitates cellular uptake.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA replication and protein synthesis, leading to apoptosis in cancer cells.
- Antimicrobial Activity : It exhibits significant activity against various bacterial strains by disrupting cell wall synthesis and function.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications in the chromenone structure can significantly influence biological activity. For instance, the introduction of electron-donating groups enhances anticancer properties, while substitutions on the piperidine ring can affect binding affinity to target enzymes.
Anticancer Activity
Recent studies have demonstrated that 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide exhibits potent cytotoxic effects against various cancer cell lines. For example:
These values indicate that the compound is more effective than standard chemotherapeutics such as doxorubicin.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These findings suggest that it could serve as a lead compound in developing new antimicrobial agents.
Case Studies
- Cytotoxicity in Cancer Models : In a study examining the effects of this compound on A431 cells, researchers observed a significant reduction in cell viability correlated with increased concentrations of the compound. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming its potential as an anticancer agent.
- Antimicrobial Efficacy : A comparative study involving various derivatives of chromenone indicated that modifications similar to those found in this compound resulted in enhanced antibacterial properties against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential coupling of the chromenone and piperidine-carboxamide moieties. Key steps include:
- Chromenone activation : Use of coupling agents like EDCI/HOBt for amide bond formation between the chromen-3-yl-oxybenzoyl fragment and the piperidine-carboxamide core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. Temperature control (50–80°C) minimizes side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during chromenone functionalization .
- Validation : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography with gradient elution (hexane:EtOAc) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical workflow :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm for chromenone), piperidine carboxamide (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: C₂₃H₂₀N₂O₆ = 444.14 g/mol) .
- X-ray crystallography : For absolute stereochemical confirmation if crystalline forms are obtained .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Targeted assays :
- Enzyme inhibition : Test against kinases (e.g., CDK2) or carbonic anhydrases using fluorogenic substrates. IC₅₀ values <10 μM indicate potency .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) with competitive binding protocols .
- Cellular models : Antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
- Case study : Discrepancies in bioactivity between chromenone derivatives may arise from:
- Steric hindrance : Bulky substituents on the benzoyl group reduce target binding. Use molecular docking (AutoDock Vina) to predict binding poses .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the piperidine ring enhance metabolic stability but reduce solubility. Balance via logP optimization (target: 2–3) .
- Experimental validation : Synthesize derivatives with systematic substitutions (e.g., -OCH₃ → -Cl) and compare activity across multiple assays .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Modifications :
- Prodrug design : Esterify the carboxamide group to enhance oral bioavailability. Hydrolyze in vivo via esterases .
- Linker optimization : Replace the benzoyl linker with a polyethylene glycol (PEG) spacer to reduce plasma protein binding .
- In vivo testing : Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS/MS quantification of plasma concentrations .
Q. How can researchers address low solubility in aqueous buffers during formulation?
- Formulation approaches :
- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to enhance solubility. Characterize via dynamic light scattering (DLS) .
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .
Q. What computational methods predict off-target interactions and toxicity?
- In silico tools :
- SwissADME : Predict ADME properties (e.g., CYP450 inhibition risk) .
- ProTox-II : Estimate hepatotoxicity and mutagenicity via molecular fingerprinting .
- Experimental follow-up : High-throughput screening against a panel of 50 kinases to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
